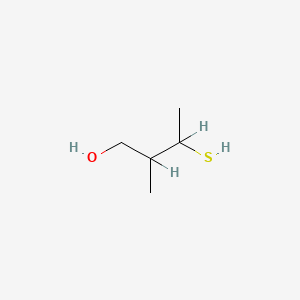

3-Mercapto-2-methyl-1-butanol

Description

Properties

IUPAC Name |

2-methyl-3-sulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMHFOPFUZZBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945426 | |

| Record name | 2-Methyl-3-sulfanylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to yellow liquid; powerful, penetrating aroma | |

| Record name | erythro- and threo-3-Mercapto-2-methylbutan-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |

| Record name | erythro- and threo-3-Mercapto-2-methylbutan-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.002-1.008 (20º) | |

| Record name | erythro- and threo-3-Mercapto-2-methylbutan-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

227456-33-9 | |

| Record name | 3-Mercapto-2-methyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227456-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-2-methyl-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227456339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-sulfanylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercapto-2-methyl-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Mercapto-2-methyl-1-butanol: Properties, Synthesis, and Biological Significance

This document provides a comprehensive technical overview of 3-Mercapto-2-methyl-1-butanol, a potent sulfur-containing aroma compound. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the molecule's core chemical properties, synthesis, analytical methodologies, and its fascinating role in biological sensory perception. The structure of this guide is designed to logically flow from fundamental chemistry to complex biological interactions, providing not just data, but the scientific reasoning behind the facts.

Introduction: The Potency of a Bifunctional Thiol

This compound (CAS No. 227456-33-9) is a volatile organosulfur compound that, despite its relatively simple structure, commands significant interest due to its extremely low odor threshold and complex sensory profile.[1] Characterized by a powerful, penetrating sulfurous and onion-like aroma, it is a key flavor constituent in various foods and beverages, including coffee and, notably, as a potential off-flavor in beer.[2][3] Its structure features two key functional groups: a primary alcohol (-OH) and a secondary thiol (-SH). This dual functionality dictates its chemical reactivity and is central to its biological interactions, particularly in the realm of olfaction. For professionals in flavor science, food chemistry, and toxicology, understanding the nuanced properties of this molecule is critical for both application and mitigation.

Molecular Structure and Physicochemical Properties

The molecule possesses two stereocenters, meaning it can exist as a mixture of four diastereoisomers.[4] Commercially, it is often supplied as a racemic mixture.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-3-sulfanylbutan-1-ol | [6] |

| CAS Number | 227456-33-9 | [2] |

| Molecular Formula | C₅H₁₂OS | [2][7] |

| Molecular Weight | 120.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Odor | Powerful, penetrating, sulfurous, onion-like, brothy | [2][5] |

| Boiling Point | 96-98 °C at 20 mmHg | [5][8] |

| Density | 1.002 - 1.008 g/cm³ at 20-25 °C | [5][6] |

| Refractive Index | 1.482 - 1.490 at 20 °C | [5][6] |

| Flash Point | 52.78 °C (127 °F) | [5][8] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol | [5][6] |

| logP (o/w) | ~1.1 | [5] |

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its two functional groups. The thiol group is generally more acidic and a stronger nucleophile than the alcohol group.

-

Reactions of the Thiol Group: The sulfhydryl group is susceptible to oxidation. Mild oxidation (e.g., with air or I₂) can lead to the formation of a disulfide dimer. Stronger oxidizing agents can further oxidize the sulfur to sulfonic acid. As a potent nucleophile, the thiolate anion (formed under basic conditions) can participate in Sₙ2 reactions with alkyl halides to form thioethers.

-

Reactions of the Alcohol Group: As a primary alcohol, it can be oxidized to form an aldehyde (2-methyl-3-sulfanylbutanal) using mild oxidizing agents like pyridinium chlorochromate (PCC). Further oxidation with stronger agents (e.g., KMnO₄) would yield a carboxylic acid, though this may also affect the thiol group.[9][10] The alcohol can also undergo esterification with carboxylic acids or their derivatives and dehydration under strong acidic conditions to form an alkene.[11]

Given its volatility and the reactivity of the thiol group, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, well-ventilated place away from heat and oxidizing agents.[12][13]

Synthesis and Manufacturing

A common and effective laboratory-scale synthesis for this class of compounds involves a two-step process starting from the corresponding α,β-unsaturated aldehyde.[14][15] This approach provides good control over the introduction of both the thiol and alcohol functionalities.

Causality in Experimental Design:

The choice of a two-step protocol is deliberate. A direct reaction with a reducing agent and a sulfur source could lead to multiple side products.

-

Thioacetate Addition: Thioacetic acid is used instead of H₂S for the initial conjugate addition. This is because thioacetic acid is less volatile and easier to handle than hydrogen sulfide gas. More importantly, the resulting thioester acts as a "protected" thiol, preventing it from reacting further under the conditions of the subsequent reduction step.

-

Hydride Reduction: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is necessary because it can efficiently reduce the thioester back to the thiol while simultaneously reducing the aldehyde to the primary alcohol. Weaker reducing agents like sodium borohydride (NaBH₄) would typically reduce the aldehyde but may not be effective for the thioester reduction.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example based on established chemical principles and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

-

Step 1: Thioester Formation.

-

To a solution of 2-methyl-2-butenal (1.0 eq) in an appropriate aprotic solvent (e.g., THF) at 0 °C, add thioacetic acid (1.1 eq).

-

Add a catalytic amount of a base (e.g., triethylamine) to facilitate the Michael addition.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC for the disappearance of the starting aldehyde.

-

Upon completion, perform an aqueous work-up to remove the catalyst and unreacted thioacetic acid. Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-acetylthio-2-methylbutanal is used directly in the next step.

-

-

Step 2: Reduction to this compound.

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq to ensure reduction of both functional groups) in anhydrous THF under an inert atmosphere (N₂) and cool to 0 °C.

-

Slowly add a solution of the crude thioester from Step 1 in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the solid with THF.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Analytical Methodologies

The analysis of volatile sulfur compounds like this compound in complex matrices (e.g., food, beverages, biological fluids) is challenging due to their low concentrations and high reactivity. The gold-standard technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[16]

Causality in Experimental Design:

-

HS-SPME: This sample preparation technique is ideal for volatile and semi-volatile compounds. It is solvent-free, reducing the risk of analyte degradation and interference. Heating the sample (e.g., in a vial) partitions the volatile analytes into the headspace, where they can be adsorbed and concentrated onto the SPME fiber.[13] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles, including sulfur compounds.[16]

-

GC-MS: Gas chromatography provides the high-resolution separation needed to distinguish the target analyte from other volatile components in the matrix. Mass spectrometry serves as a highly sensitive and specific detector, allowing for positive identification based on the molecule's mass spectrum and fragmentation pattern, and for accurate quantification.

Experimental Protocol: HS-SPME-GC-MS Analysis

Disclaimer: This is a general protocol and requires optimization for specific matrices and instrumentation.

-

Sample Preparation:

-

Place a precise amount of the liquid or homogenized solid sample (e.g., 5 mL of beer) into a 20 mL headspace vial.

-

If necessary, dilute the sample to reduce matrix effects (e.g., high ethanol content in spirits can be diluted to 2.5% v/v).[16]

-

Add an internal standard for accurate quantification.

-

Add salt (e.g., NaCl, 20% w/v) to increase the ionic strength of the aqueous phase, which promotes the partitioning of volatile organic compounds into the headspace ("salting-out" effect).[16]

-

-

HS-SPME Extraction:

-

Place the vial in a temperature-controlled agitator.

-

Equilibrate the sample at a set temperature (e.g., 35-50 °C) for a defined period (e.g., 10 minutes).

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace for a specific extraction time (e.g., 30 minutes) with agitation.[16]

-

-

GC-MS Analysis:

-

Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250 °C, splitless mode) for thermal desorption of the analytes onto the analytical column.

-

GC Column: Use a column suitable for volatile compounds, such as a DB-WAX or a specialized sulfur analysis column.

-

Oven Program: A typical program might be: hold at 30-40 °C for 5 min, then ramp at 10 °C/min to 220 °C and hold for 2 min.[16]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).

-

MS Detection: Operate in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Biological Significance and Applications

Mechanism of Olfactory Perception

The extreme potency of thiols is not just a chemical curiosity; it is rooted in a specialized biological detection mechanism. Research has revealed that the human olfactory system possesses specific G-protein coupled receptors (GPCRs) that are highly attuned to sulfur compounds.[6]

A groundbreaking discovery is the essential role of metal ions, particularly copper (Cu²⁺), in the activation of these receptors.[2][17] The human olfactory receptor OR2T11, for instance, has been identified as a primary receptor for low molecular weight thiols.[5] The prevailing model suggests that a copper ion is coordinated within the receptor's binding pocket by amino acid residues like cysteine and histidine.[8] This metal ion acts as a crucial bridge, binding the thiol's sulfur atom and facilitating a conformational change in the receptor. This change initiates the intracellular G-protein signaling cascade that ultimately leads to the perception of smell in the brain.[2] This metal-mediated mechanism helps explain the immense sensitivity and selectivity of our olfactory system to thiols compared to their alcohol analogs.

Biogenesis and Metabolism

In food systems, this compound can be formed through complex pathways. In beer, it has been identified as an off-flavor that can arise during the brewing process. Its precursor is 2,3-epoxy-3-methylbutanal, a compound generated from the oxidation of iso-alpha-acids derived from hops.[18][19] This epoxide reacts with hydrogen sulfide (produced by yeast) and is subsequently converted by yeast enzymes into the final thiol product.[3]

From a toxicological and drug development perspective, the metabolism of exogenous thiols is of significant interest. While specific data on this molecule is scarce, small alkylthiols are generally metabolized via the mercapturic acid pathway.[15] This major detoxification route involves conjugation with glutathione, followed by enzymatic processing to N-acetylcysteine conjugates (mercapturic acids), which are then excreted in the urine.[15] However, high concentrations of mercaptans can induce oxidative stress and damage cell membranes.[12] Understanding these metabolic and elimination pathways is crucial for assessing the safety of any compound intended for human exposure.

Safety and Handling

As a volatile and reactive sulfur compound, proper handling of this compound is essential.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17][20]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to prevent skin and eye contact, and a lab coat.[12][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent ingestion and inhalation. Keep away from heat, sparks, open flames, and strong oxidizing agents.[12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, preferably under an inert atmosphere.[17]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.[12]

Conclusion

This compound serves as an exemplary molecule at the intersection of chemistry and sensory biology. Its distinct chemical properties, stemming from its bifunctional nature, dictate its synthesis, reactivity, and the analytical strategies required for its detection. For researchers, its role as a potent odorant, mediated by highly specific and metal-dependent olfactory receptors, offers a fascinating window into the molecular basis of smell. For professionals in applied sciences, a thorough understanding of its properties is paramount for leveraging its sensory impact in flavor applications or mitigating its presence as an off-note, all while ensuring safe handling and considering its metabolic fate.

References

- 1. EP1055667A2 - Mercapto alcohols as flavouring compounds - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 227456-33-9 [thegoodscentscompany.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jackwestin.com [jackwestin.com]

- 11. Alcohol Reactivity [www2.chemistry.msu.edu]

- 12. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. daneshyari.com [daneshyari.com]

- 19. researchgate.net [researchgate.net]

- 20. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Mercapto-2-methyl-1-butanol (CAS 227456-33-9)

A Note from the Senior Application Scientist: In the realm of flavor chemistry and beyond, few molecules command attention quite like the polyfunctional thiols. Their potent aromas, often detectable at parts-per-trillion levels, can define the character of a foodstuff or signal complex biological processes. This guide is dedicated to 3-Mercapto-2-methyl-1-butanol, a fascinating sulfur-containing alcohol. Our exploration will delve into its chemical intricacies, stereoselective synthesis, analytical determination, and its emerging significance in diagnostics and biological research. This document is crafted for the discerning researcher and drug development professional, providing not just protocols, but the scientific rationale that underpins them.

Section 1: Physicochemical and Sensory Properties

This compound is a volatile organic compound recognized for its potent, sulfurous aroma.[1][2] As a primary alcohol and an alkanethiol, its chemical behavior is dictated by the interplay of the hydroxyl (-OH) and sulfhydryl (-SH) functional groups.[1] This duality makes it a compelling subject for both synthetic and analytical chemists.

1.1: Core Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-3-sulfanylbutan-1-ol | [1] |

| CAS Number | 227456-33-9 | [2] |

| Molecular Formula | C₅H₁₂OS | [2] |

| Molecular Weight | 120.21 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

1.2: Physical and Chemical Data

| Property | Value | Source(s) |

| Boiling Point | 96.00 to 98.00 °C @ 20.00 mm Hg | [2] |

| Specific Gravity | 1.002 to 1.008 @ 25.00 °C | [2] |

| Refractive Index | 1.482 to 1.490 @ 20.00 °C | [2] |

| Flash Point | 127.00 °F (52.78 °C) | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol and organic solvents. | [2] |

1.3: Sensory Profile: The Critical Role of Stereochemistry

The structure of this compound features two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These diastereomeric pairs are often referred to as erythro and threo.[3] In flavor and fragrance science, it is well-established that stereochemistry profoundly influences sensory perception. For the homologous compound, 3-mercapto-2-methylpropan-1-ol, the (2R)-enantiomer possesses a significantly lower odor threshold (3-7 ppb in water) and is described as stronger than the (2S)-enantiomer (35-40 ppb in water), though both share a "broth and sweat" odor.[4] This underscores the necessity of stereoselective synthesis and analysis to fully comprehend the sensory contribution of each isomer of this compound. The racemic mixture is generally described as having a strong, sulfurous, and brothy onion-like flavor.[2]

Section 2: Stereoselective Synthesis

The controlled synthesis of the four stereoisomers of this compound is paramount for investigating their individual sensory and biological properties. A robust strategy involves the stereoselective reduction of a corresponding α,β-unsaturated aldehyde, followed by the introduction of the thiol group. The following protocol is adapted from established methods for the synthesis of homologous 3-mercapto-2-methylalkan-1-ols.[5]

2.1: Synthetic Workflow Overview

Caption: General synthetic pathway for this compound.

2.2: Detailed Experimental Protocol

Step 1: Synthesis of (E)-2-Methyl-2-butenal (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and dropping funnel, combine propanal and a suitable solvent (e.g., ethanol).

-

Base-Catalyzed Aldol Condensation: Slowly add an aqueous solution of a base (e.g., NaOH) to the cooled reaction mixture. The reaction is exothermic and should be maintained at a controlled temperature.

-

Acidification and Workup: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by distillation to yield (E)-2-Methyl-2-butenal.

Step 2: Synthesis of Racemic erythro/threo-3-Mercapto-2-methyl-1-butanol

-

Michael Addition of Thioacetic Acid: To the (E)-2-Methyl-2-butenal, add thioacetic acid in the presence of a base catalyst. This reaction proceeds via a Michael addition to form the thioester intermediate.

-

Reduction with LiAlH₄: In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere. Cool the suspension in an ice bath.

-

Addition of Thioester: Slowly add the thioester intermediate from the previous step to the LiAlH₄ suspension. This will reduce both the aldehyde and the thioester to the corresponding alcohol and thiol, respectively.

-

Quenching and Workup: Carefully quench the reaction by the sequential addition of water and an aqueous base solution. Filter the resulting precipitate and extract the filtrate with diethyl ether. Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography to separate the erythro and threo diastereomers.

Step 3: Chiral Resolution of Enantiomers

The separated erythro and threo diastereomeric pairs can be resolved into their individual enantiomers using chiral high-performance liquid chromatography (HPLC) on a suitable chiral stationary phase.

Section 3: Analytical Methodologies

The analysis of volatile sulfur compounds like this compound is challenging due to their low concentrations in complex matrices, high reactivity, and potential for thermal degradation.[6][7] Gas chromatography coupled with mass spectrometry (GC-MS) and olfactometry (GC-O) are the gold standard techniques for their identification and characterization.[7]

3.1: Sample Preparation and Extraction

For trace analysis in food or biological samples, a pre-concentration step is essential. Solid-phase microextraction (SPME) is a common choice for its simplicity and solvent-free nature.

SPME Protocol:

-

Fiber Selection: Choose a fiber with appropriate polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), for broad-range volatility capture.

-

Sample Incubation: Place the liquid or homogenized solid sample in a sealed vial. For biological fluids, pH adjustment may be necessary.

-

Extraction: Expose the SPME fiber to the headspace of the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) with agitation.

-

Desorption: Transfer the fiber to the GC injector for thermal desorption of the analytes.

3.2: GC-MS and GC-O Analysis

Caption: Workflow for GC-MS/O analysis of volatile thiols.

Recommended GC-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) | Good separation of polar and sulfur-containing compounds. |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert and provides good chromatographic efficiency. |

| Injector Temp. | 250 °C | Ensures efficient desorption from the SPME fiber. |

| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min | Provides good separation of a wide range of volatile compounds. |

| MS Transfer Line | 250 °C | Prevents condensation of analytes. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 35-350 | Covers the expected mass range of the target analyte and its fragments. |

GC-Olfactometry (GC-O):

At the GC outlet, the effluent is split between the MS detector and a heated sniffing port. A trained panelist sniffs the effluent and records the time, intensity, and descriptor of each odor detected. This provides direct correlation between a specific chromatographic peak and its sensory perception, which is invaluable for identifying character-impact odorants.

Section 4: Natural Occurrence and Biological Significance

While primarily known as a synthetic flavoring substance, this compound and related compounds are also found in nature and have been identified as metabolites.

4.1: Occurrence in Foods and Beverages

A related compound, 3-mercapto-3-methyl-1-butanol, has been reported in coffee.[2] The formation of 2-mercapto-3-methyl-1-butanol has been studied in beer, where it can impart an undesirable onion-like off-flavor.[8] Its precursor is 2,3-epoxy-3-methylbutanal, which is generated from the oxidation of iso-alpha acids from hops.[8] This epoxide then reacts with hydrogen sulfide to form an intermediate that is subsequently converted to 2-mercapto-3-methyl-1-butanol by yeast enzymes.[8]

4.2: Biosynthesis in Plants

Plants synthesize a vast array of sulfur-containing compounds, which play roles in defense and as signaling molecules.[9][10] The biosynthesis of these compounds originates from the assimilation of sulfate from the soil, which is ultimately incorporated into the amino acid cysteine.[11] Cysteine then serves as the primary sulfur donor for the production of other sulfur-containing biomolecules.[9] The biosynthetic pathways for branched-chain sulfur compounds like this compound in plants are complex and involve a variety of enzymes, including cysteine desulfurases and sulfurtransferases.[12]

Section 5: Relevance in Drug Development and Diagnostics

The unique properties of volatile sulfur compounds (VSCs) are increasingly being recognized for their potential in medical applications, particularly as non-invasive biomarkers of disease.

5.1: Volatile Sulfur Compounds as Disease Biomarkers

The profile of VSCs in exhaled breath can be indicative of specific pathological conditions.[13]

-

Oral and Periodontal Diseases: Elevated levels of VSCs, such as hydrogen sulfide and methyl mercaptan, in the breath are strongly associated with gingivitis and periodontitis.[13][14]

-

Gastrointestinal Conditions: Halitosis caused by VSCs has been linked to Helicobacter pylori infection and associated erosive mucosal damage.[15]

-

Cancer Detection: Some studies have shown that the concentration of specific VSCs in breath may serve as a non-invasive diagnostic marker for certain cancers, such as oral squamous cell carcinoma.[16]

-

Psychiatric Disorders: Preliminary research suggests a possible link between altered VSC profiles in breath and bipolar disorder, potentially reflecting changes in gut microbiota and metabolism.[17]

The development of sensitive analytical techniques to accurately quantify trace levels of VSCs like this compound in biological samples is crucial for advancing this area of research.

5.2: Potential Pharmacological Activity

While direct pharmacological studies on this compound are limited, the broader class of short-chain fatty acids and related small molecules are known to possess biological activity. For instance, some short-chain fatty acids can inhibit oxidative stress and inflammation.[18] Given the structural similarities and the known reactivity of the thiol group, further investigation into the potential anti-inflammatory or antioxidant properties of this compound and its stereoisomers is warranted.

References

- 1. This compound | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 227456-33-9 [thegoodscentscompany.com]

- 3. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 4. The 3-Mercapto-2-methylpropanols [leffingwell.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of Sulfur-Containing Small Biomolecules in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Versatile Roles of Sulfur-Containing Biomolecules in Plant Defense—A Road to Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis of Sulfur-Containing Small Biomolecules in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microbial volatile compounds in health and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Volatile Sulfur Compounds as a Predictor for Esophagogastroduodenal Mucosal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Breathomics Profile of Volatile Sulfur Compounds in the Bipolar Spectrum, Does It Represent a Potential Tool for Early Diagnosis? - ProQuest [proquest.com]

- 18. Short-Chain Fatty Acids Inhibit Oxidative Stress and Inflammation in Mesangial Cells Induced by High Glucose and Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

natural occurrence of 3-Mercapto-2-methyl-1-butanol in food

An In-depth Technical Guide to the Natural Occurrence of 3-Mercapto-2-methyl-1-butanol in Food

Executive Summary

This compound and its isomers are potent sulfur-containing volatile organic compounds that significantly influence the sensory profile of numerous foods and beverages, even at sub-parts-per-billion concentrations. Possessing a complex and powerful aroma variously described as sulfurous, onion-like, brothy, or reminiscent of cat urine, these thiols can act as both essential flavor contributors and potent off-flavor agents. Their presence is well-documented in fermented beverages like beer and wine, as well as in coffee. The formation of these compounds is intricate, often involving the transformation of non-volatile precursors derived from raw materials through enzymatic or chemical reactions during processing. This guide provides a detailed examination of the biogenesis, natural occurrence, and analytical methodologies for this compound, with a particular focus on the well-elucidated formation pathway in beer. It is designed to serve as a technical resource, offering field-proven insights and detailed protocols for professionals engaged in flavor chemistry, food science, and related disciplines.

Introduction: The Chemistry and Sensory Impact of a Potent Thiol

This compound (C₅H₁₂OS) is a primary alcohol and an alkanethiol.[1] The molecule contains two stereocenters, giving rise to four possible diastereomers, each with potentially distinct sensory properties. In scientific literature, it is often discussed alongside its isomers, such as 2-mercapto-3-methyl-1-butanol (2M3MB) and 3-mercapto-3-methyl-1-butanol (3M3MB), which share similar sensory characteristics.[2]

The defining feature of these compounds is their exceptionally low odor detection threshold, meaning they can impart significant aroma characteristics at trace concentrations. The sulfhydryl (-SH) group is responsible for their potent aroma and high reactivity, which presents considerable challenges for analytical quantification.[3][4] The flavor profile is intensely sulfurous; in beer, 2M3MB is identified as a primary cause of an "onion-like" off-flavor, while related isomers contribute "brothy" or "meaty" notes to coffee and a "catty" note to Sauvignon blanc wines.[2][5][6]

Table 1: Sensory Profile and Reported Odor Thresholds for this compound and Related Thiols

| Compound | Common Descriptor(s) | Matrix | Odor Threshold | Citation(s) |

| 2-Mercapto-3-methyl-1-butanol (2M3MB) | Onion-like, sulfurous | Beer | 0.13 ng/mL (0.13 ppb) | [5] |

| 3-Mercapto-3-methyl-1-butanol | Brothy, meaty, catty, sweet | Food | ~1500 ng/L (1.5 ppb) | [6] |

| (R)-3-Mercapto-2-methylpropan-1-ol | Broth, sweat | Model Wine | 20-27 µg/L (20-27 ppb) | [7] |

| (S)-3-Mercapto-2-methylpropan-1-ol | Broth, sweat | Model Wine | 120-130 µg/L (120-130 ppb) | [7] |

Biogenesis and Formation Pathways: The Case of Beer

The most thoroughly documented formation pathway for this class of thiols is that of 2-mercapto-3-methyl-1-butanol (2M3MB) in beer. This compound is not present in the initial ingredients (malt, water) but is generated during the brewing process, specifically from hop-derived precursors that are transformed by yeast during fermentation.[2][5]

Precursor Formation from Hops

The primary precursors are iso-α-acids, the compounds responsible for the characteristic bitterness of beer derived from hops. During the boiling of the wort (the sugary liquid extracted from malt), and particularly when the hot wort is aerated, the side chains of these iso-α-acids undergo oxidation.[5][8][9] This reaction generates a key volatile intermediate: 2,3-epoxy-3-methyl-butanal (EMB) .[5][9][10][11]

Intermediate Formation and Yeast-Mediated Conversion

The formation of 2M3MB from EMB is a multi-step process involving both non-enzymatic and enzymatic reactions:

-

Sulfur Addition: EMB reacts non-enzymatically with hydrogen sulfide (H₂S), a common byproduct of yeast sulfur metabolism, to form 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB) .[5][9][12]

-

Enzymatic Reduction: The intermediate 2M3H3MB is then converted into the final off-flavor compound, 2M3MB, by the action of specific yeast enzymes.[9][12] Research has identified two key enzymes from the brewing yeast Saccharomyces pastorianus responsible for this final reduction step: Old Yellow Enzyme 2 (Oye2p) and Alcohol Dehydrogenase 6 (Adh6p) .[13] Deletion of the genes encoding these enzymes has been shown to dramatically decrease the formation of 2M3MB.[13]

The overall conversion rate of the EMB precursor to the final thiol is relatively low, often around 3%, indicating that other competing reactions are also taking place.[5]

Natural Occurrence in Food and Beverages

Beyond its role as an off-flavor in beer, this compound and its isomers have been identified in several other food products, where they can contribute to the characteristic aroma profile.

Table 2: Reported Natural Occurrence of this compound and its Isomers

| Food / Beverage | Isomer(s) Reported | Role in Aroma | Formation Context | Citation(s) |

| Beer | 2-Mercapto-3-methyl-1-butanol | Onion-like off-flavor | Oxidation of hop iso-α-acids and yeast metabolism | [2][5][8] |

| Coffee | 3-Mercapto-3-methyl-1-butanol | Brothy, meaty, roasted notes | Maillard reaction and degradation of sulfur-containing amino acids during roasting | [2][6][14] |

| Wine | 3-Mercapto-3-methyl-1-butanol | "Catty," box-tree notes (esp. Sauvignon blanc) | Release from non-volatile grape precursors by yeast during fermentation | [6] |

| Passion Fruit | 3-Mercapto-3-methyl-1-butanol | Contributes to exotic fruit aroma | Endogenous to the fruit | [6] |

Note: Quantitative data for this compound is sparse in the literature. A related compound, (R)-3-mercapto-2-methylpropan-1-ol, has been found in Cabernet Sauvignon and Merlot wines at concentrations ranging from 250 to 10,000 ng/L.[7]

Analytical Methodologies for Detection and Quantification

The analysis of volatile thiols like this compound is notoriously challenging due to their high reactivity, low volatility, and presence at trace or ultra-trace concentrations within complex food matrices.[3][4][12] A robust analytical workflow is essential for accurate identification and quantification.

Core Analytical Challenges

-

Reactivity: The sulfhydryl group is prone to oxidation, readily forming less volatile disulfides, which leads to analyte loss and inaccurate quantification.[12]

-

Low Concentration: The target compounds are often present at ng/L (ppt) levels, requiring highly sensitive instrumentation and effective sample enrichment.[4]

-

Matrix Effects: Complex food matrices can interfere with extraction, derivatization, and detection, suppressing or enhancing the analytical signal.[13]

Recommended Analytical Workflow

The gold-standard approach for quantifying these thiols is Stable Isotope Dilution Assay (SIDA) coupled with chromatography and mass spectrometry.[4][13][15] SIDA involves spiking the sample with a known amount of a stable isotope-labeled version of the target analyte (e.g., containing deuterium or ¹³C). This internal standard behaves almost identically to the native analyte during extraction, derivatization, and analysis, effectively compensating for analyte loss and matrix effects.[13][15]

Experimental Protocol: Quantification via HS-SPME-GC-MS

This protocol is a representative methodology synthesized from common practices for volatile thiol analysis.[3][4][16]

1. Sample and Standard Preparation: 1.1. Prepare a stock solution of the analytical standard (e.g., this compound) and the corresponding labeled internal standard in ethanol. 1.2. Prepare a series of calibration standards in a model matrix (e.g., synthetic beer or wine) with a fixed concentration of the internal standard and varying concentrations of the native standard.

2. Sample Derivatization and Extraction: 2.1. Place 10 mL of the sample (or calibration standard) into a 20 mL headspace vial. 2.2. Add a magnetic stir bar and any matrix modifiers (e.g., NaCl to increase volatility). 2.3. Spike the sample with the labeled internal standard solution. 2.4. Add the derivatizing agent. For GC analysis, pentafluorobenzyl bromide (PFBBr) is commonly used to form stable, less polar thioethers. 2.5. Seal the vial immediately with a PTFE/silicone septum. 2.6. Incubate the vial (e.g., at 40°C for 30 minutes) with agitation to facilitate derivatization and equilibration. 2.7. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 30 minutes) under continued agitation and heating to adsorb the derivatized analytes.[16]

3. GC-MS Analysis: 3.1. Retract the SPME fiber and immediately insert it into the heated injector (e.g., 250°C) of the GC-MS system for thermal desorption. 3.2. Separation: Use a suitable capillary column (e.g., DB-5ms or equivalent) with a temperature program designed to resolve the target analytes from matrix interferences. 3.3. Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Monitor at least two characteristic ions for the native analyte and its labeled internal standard.

4. Quantification: 4.1. Integrate the peak areas for the native analyte and the internal standard. 4.2. Calculate the ratio of the native analyte peak area to the internal standard peak area. 4.3. Construct a calibration curve by plotting this ratio against the concentration of the native standard in the calibration series. 4.4. Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

Conclusion and Future Directions

This compound and its isomers are powerful, multifaceted aroma compounds whose impact on food quality far outweighs their concentration. The detailed elucidation of their formation pathway in beer, from hop precursors to yeast-mediated conversion, stands as a model for understanding flavor biogenesis. While their presence in other products like coffee and wine is established, the precise formation mechanisms and the full range of influential agricultural and processing factors in these matrices remain areas ripe for further investigation. Advances in analytical chemistry, particularly in high-resolution mass spectrometry and stable isotope dilution assays, will continue to be critical in uncovering the roles of these and other ultra-trace thiols. Future research should focus on developing a more comprehensive quantitative understanding of their distribution across various foods and exploring targeted strategies—from raw material selection to processing and fermentation control—to modulate their formation and optimize the sensory profile of the final product.

References

- 1. This compound | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy 3-Mercapto-3-methyl-1-butanol | 34300-94-2 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. newfoodmagazine.com [newfoodmagazine.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. daneshyari.com [daneshyari.com]

- 11. Identification of a precursor of 2-mercapto-3-methyl-1-butanol in beer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Showing Compound 3-Mercapto-3-methyl-1-butanol (FDB015000) - FooDB [foodb.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Sensory Nuances of 3-Mercapto-2-methyl-1-butanol: A Technical Guide

Foreword: The Olfactory Signature of a Potent Sulfur Compound

In the vast and intricate world of flavor and fragrance chemistry, volatile sulfur compounds occupy a unique and potent space. Among these, 3-Mercapto-2-methyl-1-butanol (CAS No. 227456-33-9) emerges as a molecule of significant interest to researchers, scientists, and drug development professionals.[1][2] Its distinct sensory characteristics, reminiscent of savory and cooked notes, contribute significantly to the flavor profiles of various foods and beverages. This technical guide provides an in-depth exploration of the sensory properties of this compound, delving into its olfactory and gustatory profile, the methodologies for its evaluation, and the analytical techniques for its characterization. Our approach is grounded in scientific integrity, offering field-proven insights to empower your research and development endeavors.

The Sensory Profile of this compound: A Symphony of Sulfurous Notes

This compound is characterized by a complex and potent sensory profile. Its primary descriptor is sulfurous , a broad term that is further refined by more specific and nuanced notes.[2][3] Sensory evaluations have consistently identified onion-like and brothy characteristics, contributing to a savory and cooked aroma profile.[2] The perception of its aroma is highly dependent on its concentration, a common trait for many volatile sulfur compounds.[4] At low concentrations, it can impart pleasant savory notes, while at higher concentrations, the sulfurous character can become more intense and potentially overpowering.

Table 1: Key Sensory Descriptors for this compound

| Sensory Attribute | Description |

| Primary Odor | Sulfurous |

| Secondary Odors | Onion, Brothy, Cooked |

| Primary Taste | Sulfurous |

| Secondary Tastes | Savory (Umami) |

Methodologies for Sensory Evaluation: Decoding the Olfactory Experience

To scientifically evaluate and quantify the sensory characteristics of this compound, a systematic and rigorous approach is essential. Quantitative Descriptive Analysis (QDA) is a powerful and widely used methodology in sensory science for this purpose.[5][6]

The Cornerstone of Sensory Analysis: Quantitative Descriptive Analysis (QDA)

QDA provides a detailed and quantifiable sensory profile of a product or a specific compound.[5] This method relies on a trained panel of human assessors who can reliably identify and rate the intensity of various sensory attributes. The process is multi-faceted and involves several key stages to ensure the trustworthiness and reproducibility of the results.[6][7]

dot

Caption: Workflow of the Quantitative Descriptive Analysis (QDA) method.

Experimental Protocol: Quantitative Descriptive Analysis of this compound

This protocol outlines the key steps for conducting a QDA to characterize the sensory profile of this compound.

Objective: To quantitatively describe the sensory attributes of this compound in a neutral matrix (e.g., deionized water or deodorized oil) at various concentrations.

Materials:

-

High-purity this compound reference standard.

-

Neutral matrix (deionized water, mineral oil, or other appropriate solvent).

-

Glassware for dilutions.

-

Sensory evaluation booths compliant with ISO standards.

-

Data collection software.

Procedure:

-

Panelist Selection and Training:

-

Recruit 8-12 panelists based on their sensory acuity, ability to discriminate between different aromas and tastes, and their verbal fluency.

-

Conduct training sessions to familiarize the panel with the sensory characteristics of sulfur compounds. This includes presenting a range of reference standards for sulfurous, onion, brothy, and other relevant aromas.

-

Develop a consensus lexicon of descriptive terms for the sensory attributes of this compound.

-

Calibrate the panelists on the use of an intensity scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").

-

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in the chosen neutral matrix. Concentrations should span the sub-threshold to supra-threshold range.

-

Prepare samples in coded, identical containers to prevent bias.

-

Include a blank (matrix only) as a control.

-

-

Sensory Evaluation:

-

Conduct the evaluation in individual sensory booths under controlled conditions (e.g., temperature, lighting, and air circulation).

-

Present the samples to the panelists in a randomized and balanced order.

-

Instruct panelists to evaluate the aroma (orthonasal) and flavor (retronasal and taste) of each sample.

-

Panelists will rate the intensity of each descriptive term in the lexicon on the provided scale.

-

-

Data Analysis:

-

Collect the intensity ratings from all panelists.

-

Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) to determine significant differences between samples, and Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.

-

Instrumental Analysis: The Synergy of Gas Chromatography and Olfactometry

While sensory analysis provides invaluable information about the perception of this compound, instrumental analysis is crucial for its identification and quantification in complex matrices. The combination of Gas Chromatography (GC) with Mass Spectrometry (MS) and Olfactometry (O) is the gold standard for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): The Molecular Fingerprint

GC-MS is a powerful technique for separating and identifying volatile compounds. The NIST WebBook provides specific GC parameters for the analysis of this compound, which can serve as a starting point for method development.[8]

dot

Caption: Workflow for the analysis of volatile compounds using GC-MS.

Gas Chromatography-Olfactometry (GC-O): The Human Nose as a Detector

GC-O couples the separation power of GC with the sensitivity and specificity of the human olfactory system. A portion of the column effluent is directed to a sniffing port where a trained sensory analyst can detect and describe the odor of the eluting compounds. This technique is particularly valuable for identifying odor-active compounds that may be present at concentrations below the detection limit of the MS detector.

Table 2: Example GC Parameters for the Analysis of this compound

| Parameter | Value | Reference |

| Column Type | Capillary | [8] |

| Active Phase | CP-Sil 5 CB | [8] |

| Column Length | 25 m | [8] |

| Column Diameter | 0.32 mm | [8] |

| Phase Thickness | 1.20 µm | [8] |

| Carrier Gas | Helium | [8] |

| Temperature Program | 40°C (4 min), then 2°C/min to 132°C, then 10°C/min to 250°C (45 min) | [8] |

| Retention Index (I) | 987 | [8] |

Formation and Occurrence: Where Does this compound Originate?

Understanding the formation pathways of this compound is crucial for controlling its presence in food and beverage products. Research has shown its formation in beer, where it can contribute to an "onion-like" off-flavor.[9][10][11] The formation mechanism in beer is complex, involving precursors derived from hops and reactions with sulfur compounds during the brewing process.[9][11] Specifically, 2,3-epoxy-3-methylbutanal, a compound originating from the oxidation of iso-alpha-acids in hops, has been identified as a key precursor.[9][10] This precursor can then react with hydrogen sulfide, which is produced by yeast during fermentation, to form an intermediate that is subsequently reduced by yeast enzymes to 2-mercapto-3-methyl-1-butanol.[11][12][13]

While the formation in beer is relatively well-studied, the presence of this compound and its isomers has also been noted in other matrices, such as roasted coffee, where they can contribute to the overall aroma profile. The Maillard reaction and the degradation of sulfur-containing amino acids during thermal processing are likely contributors to its formation in these products.

Conclusion: A Molecule of Potent and Complex Sensory Significance

This compound is a potent volatile sulfur compound with a distinct and complex sensory profile. Its sulfurous, onion-like, and brothy characteristics can significantly impact the flavor of a wide range of food and beverage products. A thorough understanding of its sensory properties, coupled with robust analytical methodologies, is essential for researchers and product developers seeking to harness or mitigate its effects. The integration of sensory techniques like Quantitative Descriptive Analysis with instrumental methods such as GC-MS and GC-O provides a comprehensive framework for characterizing this important flavor molecule. As research continues to unravel the complexities of flavor chemistry, this compound will undoubtedly remain a subject of significant interest and investigation.

References

- 1. This compound | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 227456-33-9 [thegoodscentscompany.com]

- 3. parchem.com [parchem.com]

- 4. benchchem.com [benchchem.com]

- 5. affinitylabs.com.au [affinitylabs.com.au]

- 6. ecorfan.org [ecorfan.org]

- 7. youtube.com [youtube.com]

- 8. This compound [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of a precursor of 2-mercapto-3-methyl-1-butanol in beer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Brewing Summit 2018 [asbc.confex.com]

An In-depth Technical Guide to the Odor Threshold of 3-Mercapto-2-methyl-1-butanol in Water

Introduction

3-Mercapto-2-methyl-1-butanol (C₅H₁₂OS) is a volatile sulfur-containing organic compound recognized for its potent, penetrating, and complex sulfurous aroma.[1][2] As an alkanethiol and a primary alcohol, this compound and its isomers are significant contributors to the aroma profiles of various foods and beverages, including coffee and beer.[3][4] Given its powerful organoleptic properties, understanding its odor threshold—the minimum concentration at which it can be detected by the human sense of smell—is of paramount importance for professionals in the flavor, fragrance, food science, and environmental monitoring industries.

This guide provides a comprehensive technical overview of the principles and methodologies for determining the odor threshold of this compound in an aqueous medium. It is designed for researchers, scientists, and quality control professionals who require a deep, actionable understanding of this critical sensory metric. We will explore standardized protocols, elucidate the causality behind experimental choices, and discuss the multitude of factors that can influence threshold determination, ensuring a robust and scientifically sound approach.

Understanding Odor Thresholds

In sensory science, an odor threshold is not a single, absolute value but is typically categorized into two distinct types:

-

Detection Threshold : The lowest concentration of an odorant that is perceivable, where an individual can detect that a stimulus is present but may not be able to identify it.

-

Recognition Threshold : The lowest concentration at which an odorant can not only be detected but also recognized and identified.

This distinction is critical in experimental design and data interpretation, as the recognition threshold is invariably higher than the detection threshold.

Section 1: Standardized Methodology for Odor Threshold Determination

The determination of odor thresholds is fundamentally a psychophysical measurement, relying on human subjects as the analytical instrument. To ensure reproducibility and validity, standardized methods are essential. The most widely accepted and rigorous protocol for this purpose is the ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits." This method is designed to minimize bias and produce statistically robust data.

Principle of the ASTM E679-19 Method

The core of this method involves presenting a panel of screened and trained assessors with a series of samples in increasing concentrations. At each concentration level, a "forced-choice" trial is administered. Typically, this is a triangle test where the panelist is presented with three samples (two are blanks, one contains the odorant) and must identify the "odd" sample. This procedure is repeated with progressively higher concentrations until the panelist can reliably detect the odorant. The individual's threshold is then calculated as the geometric mean of the last concentration they failed to detect and the first concentration they correctly identified.

Detailed Experimental Protocol

The following steps outline a self-validating system for determining the odor threshold of this compound in water, grounded in the ASTM E679-19 standard.

1. Panelist Selection and Screening:

-

Recruitment : Select a panel of at least 10-15 individuals. Panelists should be non-smokers and free from conditions that could impair their sense of smell (e.g., colds, allergies).

-

Screening : Assess each panelist's general olfactory acuity using standard odorants. It is crucial to screen for specific anosmia (smell blindness) to sulfur compounds.

-

Training : Familiarize panelists with the test procedure, the nature of the forced-choice method, and the specific aroma characteristics of this compound at supra-threshold concentrations. Instruct them to avoid fragrant products on testing days.

2. Preparation of Materials:

-

Odor-Free Water : The dilution medium must be verifiably free of any background odor or taste. This can be achieved by treating distilled or deionized water with activated carbon and subsequent boiling and cooling in a non-absorbing, sealed glass container.

-

Glassware : All glassware must be meticulously cleaned, rinsed with odor-free water, and oven-dried to prevent contamination. The use of plastic containers is strictly prohibited as they can adsorb or leach interfering compounds.

-

Stock Solution : Prepare a stock solution of this compound in a suitable solvent (if necessary, due to its slight water solubility) or directly in odor-free water if a high enough concentration can be achieved.[1] The exact concentration must be verified analytically (e.g., via Gas Chromatography).

3. Preparation of Dilution Series:

-

Serial Dilution : From the stock solution, prepare a series of dilutions in odor-free water. The concentration steps should be logarithmic, typically in a 1:2 or 1:3 ratio, to cover a wide range from well below the expected threshold to clearly detectable.

-

Concentration Range : For potent sulfur compounds like this, the series should span the parts-per-trillion (ng/L) to low parts-per-billion (µg/L) range.

4. Sensory Evaluation Procedure:

-

Sample Presentation : For each concentration step, present each panelist with a set of three glass flasks with stoppers, coded for anonymity. Two flasks will contain only odor-free water (blanks), and one will contain the diluted odorant. The position of the odorant-containing flask should be randomized for each trial.

-

Ascending Order : Always present the dilution series in an ascending order of concentration, starting with the most dilute. This prevents olfactory fatigue that would occur if starting with a strong odor.

-

Forced-Choice Task : Panelists are instructed to sniff the headspace of each flask and identify which one is different from the other two. They must make a choice, even if it is a guess.

-

Data Recording : The administrator records whether the panelist's choice was correct or incorrect for each concentration level. A rest period between concentration levels is advised to allow for sensory recovery.

5. Data Analysis and Threshold Calculation:

-

Individual Threshold : Each panelist's best-estimate threshold is calculated as the geometric mean of the concentration of the last incorrect trial and the first correct trial.

-

Group Threshold : The overall group threshold is determined by calculating the geometric mean of all the individual panelists' best-estimate thresholds. This approach normalizes the log-normal distribution of olfactory sensitivity across a population.

Experimental Workflow Diagram

Caption: Workflow for Odor Threshold Determination via ASTM E679-19.

Section 2: Critical Factors Influencing Odor Threshold Values

The reported odor threshold for a given compound can vary, sometimes by orders of magnitude. This variability is not arbitrary; it is the result of specific factors that must be controlled and reported to ensure the data is meaningful and comparable.

-

Chemical Purity : The presence of minute impurities, especially other potent sulfur compounds, can drastically lower the apparent odor threshold of the target analyte. Purity must be analytically confirmed.

-

Methodology : Different sensory methods (e.g., forced-choice vs. yes/no, ascending series vs. other protocols) will yield different results. Adherence to a single, specified standard like ASTM E679-19 is crucial for comparability.

-

Panelist Sensitivity : There are inherent variations in olfactory capability among individuals. Factors such as age (sensitivity generally declines), gender (females often exhibit greater sensitivity), and genetic makeup play a significant role.

-

Water Matrix : The temperature, pH, and presence of other non-odorous solutes in the water can affect the volatility of the odorant and thus its concentration in the headspace available for sniffing. Testing should be conducted at a controlled temperature.

Section 3: Reported Odor Threshold for Mercaptobutanols

The sensory relevance of volatile organic sulfur compounds is often dictated by their extremely low odor thresholds.[5] While data for the specific isomer this compound is sparse in readily available literature, values for closely related structural isomers provide a strong indication of its potency. The position of the methyl and sulfanyl groups can slightly alter the molecule's interaction with olfactory receptors, but the thiol (-SH) group is the primary driver of the low threshold.

| Compound | Odor Threshold in Water (µg/L) | Notes & Source |

| 3-Mercapto-3-methyl-1-butanol | 0.002 - 0.006 µg/L | A structural isomer of the target compound. This value indicates an extremely low detection threshold in the parts-per-trillion range.[3] |

| This compound | 0.0001 µg/L | A detection threshold reported in a comprehensive compilation of odor values.[6] |

Note: 1 µg/L (microgram per liter) is equivalent to 1 part per billion (ppb).

The data clearly establishes that this compound is an exceptionally potent odorant, detectable by humans at sub-ppb concentrations. This high potency underscores the necessity for meticulous analytical and sensory techniques to manage its impact in food, beverage, and environmental contexts.

Conclusion

The determination of the odor threshold for this compound in water is a complex but critical task for ensuring product quality and safety. Its extremely low threshold value, in the nanogram-per-liter range, means that even trace amounts can have a significant sensory impact. Trustworthy and reproducible data can only be achieved through a deep understanding of the scientific principles of sensory analysis and rigorous adherence to standardized protocols like ASTM E679-19. By controlling for variables related to the chemical, the methodology, and the human panel, researchers can generate reliable data to guide product development, set quality control limits, and ensure consumer acceptance.

References

The Pivotal Role of 3-Mercapto-2-methyl-1-butanol in the Flavor Profile of Meat Broth

A Technical Guide for Researchers and Flavor Scientists

Abstract

3-Mercapto-2-methyl-1-butanol, a potent sulfur-containing volatile compound, is a key contributor to the characteristic savory and meaty aroma of cooked meat and broth. Its remarkably low odor threshold and complex sensory profile, often described as "brothy," "sulfurous," and "onion-like," underscore its significance in food science and flavor chemistry.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of this compound in meat broth flavor, encompassing its chemical properties, formation pathways, analytical methodologies for its detection, and its profound sensory impact. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and product development who seek a comprehensive understanding of this critical flavor compound.

Introduction: The Essence of Meaty Flavor

The alluring aroma of cooked meat is a complex symphony of hundreds of volatile compounds generated through intricate chemical reactions during the heating process. Among these, sulfur-containing compounds play a disproportionately significant role due to their exceptionally low odor thresholds. This compound has emerged as a crucial component, imparting a foundational savory and meaty character to meat broth that is difficult to replicate with other compounds.[2][3] Its presence, even at parts-per-billion levels, can significantly influence the overall flavor profile, making it a focal point for flavor chemists and food scientists aiming to create authentic and appealing meat flavors.

This guide will dissect the science behind this potent odorant, providing a detailed examination of its contribution to the sensory experience of meat broth. We will delve into the chemical intricacies of its formation, the analytical techniques required for its precise measurement, and the nuances of its sensory perception.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to comprehending its behavior in a complex food matrix like meat broth.

| Property | Value | Source |

| Molecular Formula | C5H12OS | [4][5] |

| Molecular Weight | 120.21 g/mol | [4][5] |

| Appearance | Colorless to yellow liquid | [1][5] |

| Odor | Powerful, penetrating, sulfurous, brothy, onion-like | [1][4] |

| Boiling Point | 96.00 to 98.00 °C @ 20.00 mm Hg | [1][6] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [1][5] |

| CAS Number | 227456-33-9 | [4][5] |

These properties, particularly its volatility and slight water solubility, are critical for its release from the meat broth matrix and subsequent perception by the olfactory system.

Formation Pathways: The Genesis of a Meaty Aroma

The generation of this compound in meat broth is primarily a result of complex chemical transformations that occur during cooking. The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a principal contributor to its formation.[7][8][9][10][11]

The Maillard Reaction and Strecker Degradation

The Maillard reaction is a cascade of reactions that produces a plethora of flavor and aroma compounds.[7][8][9][10][11] A key step in this process is the Strecker degradation of sulfur-containing amino acids, such as cysteine and methionine, in the presence of dicarbonyl compounds. This degradation releases hydrogen sulfide (H₂S), a crucial precursor for the formation of many sulfurous flavor compounds.

Caption: Simplified pathway for the formation of this compound via the Maillard reaction.

Precursors and Intermediates

While the exact precursors and intermediates leading to this compound are still under investigation, it is widely accepted that the carbon backbone originates from the degradation of sugars and lipids, while the sulfur atom is donated by sulfur-containing amino acids. Research has pointed to the importance of specific aldehydes and ketones, formed during the Maillard reaction and lipid oxidation, reacting with hydrogen sulfide.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound in a complex matrix like meat broth require sophisticated analytical techniques due to its high volatility and low concentration.

Sample Preparation: Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique for the extraction of volatile and semi-volatile compounds from various matrices.

Protocol for Headspace SPME (HS-SPME):

-

Sample Preparation: Place a known volume (e.g., 5-10 mL) of meat broth into a sealed vial. An internal standard (e.g., a deuterated analog) should be added for accurate quantification.

-

Equilibration: Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption of the analytes.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile compounds.

-

Separation: The thermally desorbed compounds are separated based on their boiling points and polarity on a capillary column.

-

Identification: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification by comparing it to a spectral library.

-

Quantification: The abundance of specific ions is used to quantify the concentration of the target analyte, often in conjunction with an internal standard.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with human sensory perception.

-

The effluent from the GC column is split, with one portion directed to a detector (like MS) and the other to a sniffing port.

-

A trained sensory panelist sniffs the effluent and records the odor characteristics and intensity of the eluting compounds at specific retention times.

-

This allows for the identification of odor-active compounds, even those present at concentrations below the detection limit of the MS.

Caption: Workflow for the analysis of this compound in meat broth.

Sensory Impact and Flavor Contribution

The sensory contribution of this compound to meat broth is profound and multifaceted. Its aroma is often described with a range of descriptors, highlighting its complexity.

| Concentration | Predominant Sensory Descriptors |

| Low (ppb range) | Meaty, brothy, savory, slightly sweaty |

| High (ppm range) | Sulfurous, onion-like, cooked vegetable |

Odor Threshold and Potency

This compound possesses an extremely low odor detection threshold, meaning it can be perceived by the human nose at very low concentrations. This high potency makes it a significant contributor to the overall aroma profile of meat broth, even when present in trace amounts.

Synergistic and Masking Effects

The final flavor perception of meat broth is not simply the sum of its individual aroma components. This compound can interact with other volatile compounds in complex ways.

-

Synergism: It can enhance the perception of other "meaty" or "savory" compounds, creating a more rounded and authentic flavor profile.

-

Masking: At higher concentrations, its strong sulfurous and onion-like notes may mask more subtle and delicate aromas.

Recent studies have also suggested that certain sulfur-containing compounds can enhance the perception of umami taste, further highlighting the intricate interplay between aroma and taste.[12]

Conclusion and Future Perspectives

This compound is undeniably a cornerstone of authentic meat broth flavor. Its formation through the Maillard reaction and its potent, complex sensory profile make it a critical molecule for flavor scientists and the food industry. A comprehensive understanding of its chemical properties, formation pathways, and sensory impact is essential for the development of high-quality, flavorful meat products and savory ingredients.

Future research should continue to unravel the intricate details of its formation pathways, including the identification of specific precursors and the influence of processing conditions. Furthermore, exploring the synergistic and masking interactions of this compound with other volatile compounds will provide deeper insights into the complex chemistry of flavor perception. Advanced analytical techniques and sensory methodologies will be instrumental in advancing our knowledge of this pivotal flavor compound and its role in creating the satisfying and sought-after taste of meat broth.

References

- 1. This compound, 227456-33-9 [thegoodscentscompany.com]

- 2. 3-mercapto-3-methyl butanol, 34300-94-2 [thegoodscentscompany.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. This compound CAS#: 227456-33-9 [m.chemicalbook.com]

- 5. This compound | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. Maillard reaction - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]

- 9. futurelearn.com [futurelearn.com]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Precursors of Polyfunctional Thiols in Beer, Focusing on 2-Mercapto-3-methyl-1-butanol